molecular formula C8H11ClN2 B1315261 N-(2-Aminoethyl)-N-(4-chlorophenyl)amine CAS No. 14088-84-7

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Cat. No. B1315261
CAS RN: 14088-84-7
M. Wt: 170.64 g/mol
InChI Key: FFWHGUZSQPOQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine, also known as N-(2-aminoethyl)-4-chloroaniline (AEPCA) is an organic compound that is widely used in scientific research and laboratory experiments. It is an important intermediate in the synthesis of several drugs and other compounds. AEPCA is a colorless liquid that has a sweet odor and is soluble in water. It is a non-toxic, non-volatile, and relatively stable compound.

Scientific Research Applications

Functionalized Schiff Bases and Complexes

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine is involved in forming Schiff bases, which are crucial in synthesizing complexes with metal ions. These complexes have diverse applications, including in material science and catalysis (Brianese et al., 1998).

Electrophilic Amination Reactions

This chemical plays a significant role in electrophilic amination reactions. Such reactions are essential in organic synthesis, particularly in constructing complex molecules and intermediates for pharmaceuticals (Bombek et al., 2004).

Polymer Science

In the field of polymer science, derivatives of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine are utilized in creating aromatic poly(amine-imide)s. These polymers have wide-ranging applications due to their thermal stability and mechanical properties, making them suitable for high-performance materials (Cheng et al., 2005).

Molecular Dynamics and Corrosion Inhibition

Molecular dynamics simulation studies use derivatives of this chemical to explore their effectiveness as corrosion inhibitors. This has practical implications in material science and engineering, especially in protecting metals against corrosion (Kaya et al., 2016).

Antimicrobial Applications

Compounds synthesized from N-(2-Aminoethyl)-N-(4-chlorophenyl)amine have been examined for their antimicrobial activities. Such research is significant in the development of new drugs and treatments for infections (Arora et al., 2013).

Synthesis and Characterization in Chemistry

This compound is also used in synthesizing and characterizing new chemical entities, contributing to the broader field of chemical research and development (Nadaf et al., 2019).

Nanotechnology and Drug Transport

In nanotechnology, complexes involving N-(2-Aminoethyl)-N-(4-chlorophenyl)amine are used to stabilize gold nanoparticles for drug transport, demonstrating its potential in drug delivery systems (Asela et al., 2017).

Environmental Chemistry

It finds applications in environmental chemistry, particularly in the analysis and extraction of environmental samples, highlighting its role in environmental monitoring and remediation efforts (Bagheri et al., 2008).

properties

IUPAC Name

N'-(4-chlorophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWHGUZSQPOQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506197
Record name N~1~-(4-Chlorophenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

CAS RN

14088-84-7
Record name N~1~-(4-Chlorophenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The hydrochloride salt of 4-chloroaniline (6.2 g, 38 mmol) and 2-oxazolidone (3.29 g, 38 mmol) was suspended in a minimal amount of di(ethyleneglycol)methyl ether and the resulting suspension heated at 160° C. After 4 h CO2 evolution ceased and the reaction mixture was cooled to ambient temperature. The resulting solid was crystallized from EtOH/ether to yield 4.6 g (58%) of 4-chloroanilinoethylamine as its HCl salt. MS (CI) (M+H)+ at m/z 171. The free amine was prepared by partitioning the HCl salt between CH2Cl2 and NaHCO3 (sat.), drying the organic layer (Na2SO4), filtering and concentrating.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
3.29 g
Type
reactant
Reaction Step Three
[Compound]
Name
di(ethyleneglycol)methyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-Chlorofluorobenzene (92.00 g) and ethylenediamine (290.0 g) were placed in a pressure-resistant stainless-steel reactor. A stirrer was placed in the reactor and the reactor was sealed. Subsequently, the reaction mixture was stirred for 2 days at an external temperature of 200° C. The reaction mixture was allowed to cool, and chloroform (800 ml) was added to the mixture. The mixture was transferred to a separating funnel, washed sequentially with water (200 ml), saturated brine (200 ml), and a saturated sodium hydrogencarbonate solution (100 ml) in this order. The aqueous layer was extracted with chloroform (200 ml×3), washed with saturated brine, combined with the chloroform layer again, and dehydrated over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, to thereby yield the target compound (116.69 g) as a pale-yellow oily product, Since this product contained almost no impurities and was considered to be almost pure by NMR, the product was submitted to the next reaction step without further purification.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.